Ethyl 4-(2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[2-[2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S2/c1-2-34-26(33)30-15-13-29(14-16-30)22(32)18-35-17-21(31)27-25-28-23(19-9-5-3-6-10-19)24(36-25)20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRUSQGBHYOMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The thiazole ring is often associated with pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory effects. The specific structure of this compound includes:
- Thiazole ring : Contributes to the biological activity.
- Piperazine moiety : Known for its role in enhancing bioavailability and modulating receptor activity.
- Carboxylate group : May influence solubility and interaction with biological targets.
Antitumor Activity
Research indicates that compounds containing thiazole derivatives exhibit significant antitumor effects. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells by influencing various signaling pathways.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ethyl 4-(2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate | Data not available | Induction of apoptosis via mitochondrial pathways |
A study demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also exhibit similar properties .
Anticonvulsant Activity
Thiazole derivatives have been explored for their anticonvulsant properties. The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can enhance anticonvulsant activity. For example, certain analogues have shown effective doses significantly lower than standard treatments .
| Compound | Effective Dose (mg/kg) | Model Used |
|---|---|---|
| Thiazole derivative | <20 | PTZ-induced seizure model |
This suggests that this compound may also possess anticonvulsant properties worth investigating further.
Study 1: Anticancer Activity
In a study assessing the anticancer potential of thiazole derivatives, several compounds were synthesized and evaluated for their cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated that compounds with a thiazole ring exhibited potent cytotoxicity with IC50 values comparable to established chemotherapeutics .
Study 2: Anticonvulsant Effects
Another study focused on the anticonvulsant activity of thiazole derivatives reported significant protective effects in animal models. The findings highlighted the importance of substituents on the thiazole ring in enhancing efficacy against seizures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
